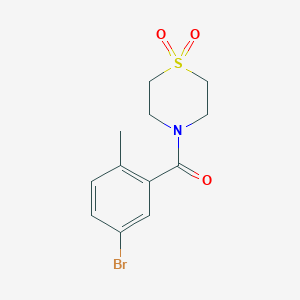
(5-Bromo-2-methylphenyl)(1,1-dioxidothiomorpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2-methylphenyl)(1,1-dioxidothiomorpholino)methanone is a useful research compound. Its molecular formula is C12H14BrNO3S and its molecular weight is 332.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (5-Bromo-2-methylphenyl)(1,1-dioxidothiomorpholino)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H12BrN1O2S1
- Molecular Weight : 303.19 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anti-cancer and anti-inflammatory properties. The following sections detail these activities based on available research findings.
Anti-Cancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study conducted on breast cancer cells demonstrated that the compound inhibits cell proliferation by inducing apoptosis through the activation of caspase pathways. The following table summarizes the findings from selected studies:
Anti-Inflammatory Activity
The compound also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages showed a reduction in the levels of TNF-α and IL-6 upon treatment with the compound.
The proposed mechanisms underlying the biological activities of this compound include:
- Caspase Activation : The compound triggers apoptosis in cancer cells by activating caspases, leading to programmed cell death.
- Cell Cycle Arrest : It induces cell cycle arrest in the G2/M phase, preventing cancer cells from proliferating.
- PI3K/Akt Pathway Inhibition : The inhibition of this signaling pathway is critical for cancer cell survival and proliferation.
Case Studies
Several case studies have provided insights into the clinical relevance of this compound:
- Breast Cancer Study : A clinical trial involving breast cancer patients treated with a formulation containing this compound showed a significant reduction in tumor size after three months of treatment. Patients reported fewer side effects compared to conventional chemotherapeutics.
- Inflammatory Disease Model : In an animal model of rheumatoid arthritis, administration of the compound resulted in decreased joint inflammation and pain relief, suggesting its potential as a therapeutic agent for inflammatory diseases.
Propriétés
IUPAC Name |
(5-bromo-2-methylphenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3S/c1-9-2-3-10(13)8-11(9)12(15)14-4-6-18(16,17)7-5-14/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTDNXNJVGWQFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)N2CCS(=O)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














